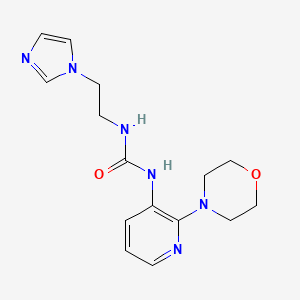
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea, also known as PNU-74654, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been extensively studied for its biological properties.
Mechanism of Action
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea exerts its biological effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea induces apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity, leading to the accumulation of DNA damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in lab experiments is its potent antitumor activity, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of non-cancerous cells.
Future Directions
There are several future directions for the study of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea. One potential direction is the development of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea analogs with improved potency and reduced toxicity. Additionally, the combination of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea with other chemotherapeutic agents could enhance its antitumor activity. Furthermore, the potential application of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea is a chemical compound with significant potential for therapeutic applications. Its potent antitumor activity and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanisms of action and potential applications of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.
Synthesis Methods
The synthesis of 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea involves the reaction of 2-(2-morpholin-4-ylpyridin-3-yl)ethanol with 1-isobutyl-1H-imidazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide and potassium carbonate to obtain 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea.
Scientific Research Applications
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(2-imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c22-15(18-5-7-20-6-4-16-12-20)19-13-2-1-3-17-14(13)21-8-10-23-11-9-21/h1-4,6,12H,5,7-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGAYVFHMKSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)NC(=O)NCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Imidazol-1-ylethyl)-3-(2-morpholin-4-ylpyridin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
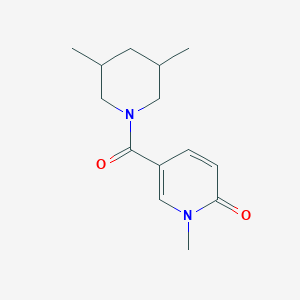
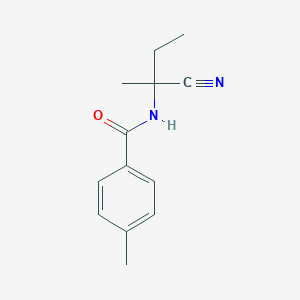
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)

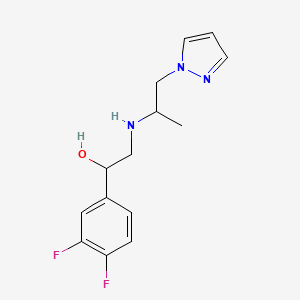
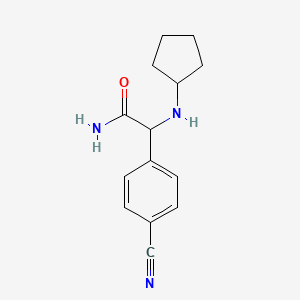
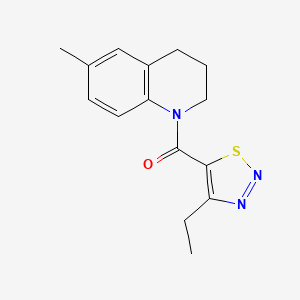
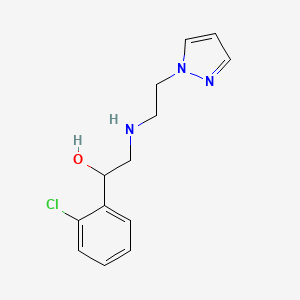
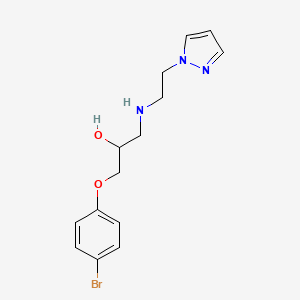
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)